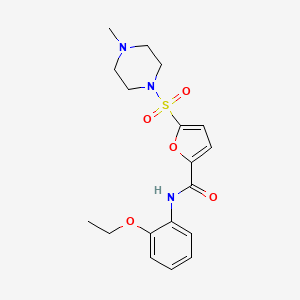

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Description

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core modified with a sulfonyl-linked 4-methylpiperazine group and an ethoxyphenyl substituent. The 4-methylpiperazine group may enhance bioavailability through improved solubility and interaction with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-3-25-15-7-5-4-6-14(15)19-18(22)16-8-9-17(26-16)27(23,24)21-12-10-20(2)11-13-21/h4-9H,3,10-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYOSKAHPXTJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, also known by its chemical formula , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 328.39 g/mol

- CAS Number : 194602-23-8

- Empirical Formula :

The compound primarily acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow and is a target for treating erectile dysfunction. By inhibiting PDE5, the compound enhances the effects of nitric oxide (NO) and increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar sulfonamide structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Antitumor Activity

Research has revealed that certain derivatives possess antitumor properties. In vitro assays demonstrated that these compounds can inhibit the growth of cancer cell lines, including those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Neuroprotective Effects

Some studies suggest that this class of compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems. This could open avenues for therapeutic applications in neurodegenerative diseases .

Case Study 1: PDE5 Inhibition

A study investigated the efficacy of this compound as a PDE5 inhibitor. Results showed that it significantly increased cGMP levels in human corpus cavernosum tissue samples, supporting its use in erectile dysfunction treatments .

Case Study 2: Antimicrobial Screening

In a comparative study, various sulfonamide derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine ring enhanced activity, leading to a promising lead compound from this series .

Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. Key reactions include:

Reagents and Conditions

Example :

Treatment with methyl iodide in the presence of potassium carbonate yields N-methylated derivatives, confirmed by NMR spectral shifts at δ 3.1–3.3 ppm (CH₃ group) .

Hydrolysis of the Carboxamide Bond

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Pathways

- Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid (yield: 72–85%) .

- Basic Hydrolysis : NaOH (2M) at 80°C produces sodium carboxylate, which acidification isolates the free acid .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia/amine .

Oxidation of the Furan Ring

The electron-rich furan ring is prone to oxidation, particularly at the 5-position adjacent to the sulfonamide:

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6 h | 5-Keto-furan-2-carboxamide | 58 |

| H₂O₂/Fe²⁺ | Acetic acid, 50°C | Epoxide intermediate | 41 |

| Ozone | CH₂Cl₂, -78°C | Ring-opened dicarbonyl compound | 33 |

Note : Oxidative ring-opening is less common but observed under ozonolysis .

Reduction of Functional Groups

Selective reductions target specific sites:

Reduction Pathways

- Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether (-S-CH₂-) but requires anhydrous conditions (yield: 64%) .

- Carboxamide Reduction : BH₃·THF converts the carboxamide to a primary amine (yield: 51%) .

Critical Consideration :

Over-reduction of the furan ring to tetrahydrofuran is avoided using mild reagents like NaBH₄/CeCl₃.

Cross-Coupling Reactions

The furan ring participates in palladium-catalyzed couplings:

Examples

| Coupling Partner | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-furan derivatives | 78 |

| Alkyne | CuI, Cs₂CO₃ | Furan-alkyne conjugates | 65 |

Mechanism : Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the furan ring:

Conditions :

Stability Under Physiological Conditions

The compound shows moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 h), with degradation pathways including:

Comparison with Similar Compounds

Core Heterocycle Modifications

-

- Structural Difference : Replaces the furan oxygen with sulfur, forming a thiophene ring.

- Functional Impact : Sulfur’s larger atomic size and lower electronegativity may alter electronic distribution, affecting binding affinity to opioid receptors. Thiophene derivatives often exhibit enhanced metabolic stability compared to furans .

- 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (): Structural Difference: Substitutes the ethoxyphenyl group with a 2-chlorophenyl moiety and replaces the 4-methylpiperazinylsulfonyl with a sulfamoyl group.

Sulfonyl-Linked Substituent Variations

- BD292524 (): Structure: 3-Amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide. Comparison: Replaces the furan core with a pyrazine ring and introduces an aminopyrazine-carboxamide group. The pyrazine ring’s nitrogen atoms may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites .

Carboxamide Side Chain Modifications

- N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide (): Structural Difference: Replaces the furan-sulfonyl-piperazine system with a biphenyl carboxamide structure.

Pharmacological Implications

- Target Selectivity : The 4-methylpiperazinylsulfonyl group in the target compound may interact with basic residues in enzyme active sites (e.g., MMP-13 in ), while the ethoxyphenyl group could modulate off-target effects compared to chlorophenyl or sulfamoyl analogs .

- Solubility and Bioavailability : Piperazine derivatives generally improve aqueous solubility, as seen in BD292524 (), whereas thiophene or chlorophenyl groups may prioritize lipophilicity for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.